4-((2-Bromo-4-methylphenyl)sulfonyl)thiomorpholine
Description
Properties
Molecular Formula |
C11H14BrNO2S2 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
4-(2-bromo-4-methylphenyl)sulfonylthiomorpholine |
InChI |
InChI=1S/C11H14BrNO2S2/c1-9-2-3-11(10(12)8-9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
WIBQMBLJTQZAHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCSCC2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
- Formation of the sulfonate intermediate : Thiomorpholine deprotonates in the presence of a base (e.g., triethylamine or pyridine), generating a nucleophilic amine that attacks the sulfonyl chloride.
- Elimination of HCl : The intermediate collapses, releasing hydrochloric acid and forming the sulfonamide bond.
Typical Reaction Setup :
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature : 0–25°C (to minimize side reactions)
- Base : Triethylamine (2.0–3.0 equivalents)
- Stoichiometry : 1:1 molar ratio of sulfonyl chloride to thiomorpholine
Example Protocol :
- Dissolve 2-bromo-4-methylbenzene-1-sulfonyl chloride (1.0 equiv.) in DCM under nitrogen.
- Add thiomorpholine (1.05 equiv.) dropwise at 0°C.
- Introduce triethylamine (2.5 equiv.) and stir for 12–24 hours at room temperature.
- Quench with ice water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate gradient).
Yield : 60–75% (estimated from analogous sulfonamide syntheses).
Synthesis of Key Intermediate: 2-Bromo-4-methylbenzene-1-sulfonyl Chloride
The sulfonyl chloride intermediate is synthesized through chlorosulfonation of 2-bromo-4-methyltoluene:
Chlorosulfonation Reaction
Reagents :
- Chlorosulfonic acid (ClSO₃H)
- 2-Bromo-4-methyltoluene
Conditions :
- Temperature : 0–5°C (exothermic reaction)
- Time : 2–4 hours
- Workup : Quench with ice, extract with DCM, and concentrate.
Mechanism :
- Electrophilic substitution at the para position of the methyl group.
- Sulfonation followed by chlorination to form the sulfonyl chloride.
Alternative Routes and Modifications
Direct Sulfonation of 2-Bromo-4-methylphenol
A less common method involves sulfonating 2-bromo-4-methylphenol using sulfur trioxide (SO₃) complexes:
Solid-Phase Synthesis
Recent advancements explore polymer-supported sulfonyl chlorides for combinatorial chemistry:
- Resin : Wang resin functionalized with sulfonate groups
- Advantages : Simplified purification, scalability.
Optimization and Challenges
Solvent Effects
| Solvent | Reaction Rate | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | Moderate | 70 | 95 |
| THF | Slow | 65 | 90 |
| Acetonitrile | Fast | 60 | 85 |
Polar aprotic solvents like DCM balance reactivity and solubility.
Byproduct Mitigation
- Common Byproducts : Disulfides (from thiomorpholine oxidation), unreacted sulfonyl chloride.
- Solutions :
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Continuous Flow Synthesis
Patented methods (e.g., CN101279896B) highlight tubular reactors for bromination and sulfonation steps, improving selectivity (>99%) and reducing reaction times.
Emerging Technologies
Photocatalytic Methods
Infrared irradiation (250 W lamp) accelerates thiomorpholine coupling, reducing reaction times to 7 minutes in model systems.
Biocatalytic Sulfonylation
Preliminary studies explore Pseudomonas enzymes for greener sulfonamide synthesis, though yields remain low (~30%).
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromo-4-methylphenyl)sulfonyl)thiomorpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfides and amines.
Scientific Research Applications
4-((2-Bromo-4-methylphenyl)sulfonyl)thiomorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-Bromo-4-methylphenyl)sulfonyl)thiomorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
A. Substituent Effects on the Aromatic Ring
- 4-(4-Nitrophenyl)thiomorpholine ():
- The nitro group at the para position increases electron-withdrawing effects, enhancing reactivity in reduction reactions (e.g., nitro-to-amine conversion for further functionalization).
- Crystal structure analysis reveals centrosymmetric dimers formed via C–H···O hydrogen bonds and face-to-face aromatic stacking, absent in morpholine analogues due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity .
- Key difference : The nitro group in this compound contrasts with the bromo-methyl group in the target compound, leading to divergent electronic profiles and synthetic utility.
4-((4-(Methylthio)phenyl)sulfonyl)thiomorpholine 1,1-dioxide ():
- The methylthio group introduces a sulfur-containing substituent, while the sulfone (1,1-dioxide) increases polarity.
- Comparison : The target compound’s bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the methylthio group in this analogue may undergo oxidation to sulfoxides or sulfones .
B. Oxidation State of the Thiomorpholine Ring
- Thiomorpholine 1,1-dioxide derivatives (): Oxidation of the sulfur atom to a sulfone increases polarity and metabolic stability but reduces membrane permeability compared to non-oxidized thiomorpholines. Example: 4-(3-Aminopropyl)thiomorpholine 1,1-dioxide () has enhanced water solubility due to the sulfone and amine groups, making it suitable for hydrophilic drug scaffolds . Contrast: The target compound’s non-oxidized thiomorpholine ring retains higher lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies.
Physicochemical and Pharmacological Properties
Notes:
- The target compound’s bromine atom contributes to higher molecular weight and logP, favoring interactions with hydrophobic enzyme pockets.
- Sulfonyl-containing derivatives generally exhibit improved thermal stability compared to non-sulfonated analogues .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-((2-Bromo-4-methylphenyl)sulfonyl)thiomorpholine?
Answer:
The synthesis typically involves sulfonylation of thiomorpholine using a brominated sulfonyl chloride precursor. Key steps include:
- Sulfonylation Reaction : React 2-bromo-4-methylbenzenesulfonyl chloride with thiomorpholine under anhydrous conditions, using a base (e.g., triethylamine) to scavenge HCl.
- Oxidation Control : For derivatives requiring oxidation of the thiomorpholine sulfur, agents like meta-chloroperoxybenzoic acid (MCPBA) or Oxone® can be employed (yields ~75% for analogous reactions) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
Answer:
- Spectroscopy :
- NMR : H and C NMR to confirm sulfonyl and thiomorpholine moieties (e.g., sulfonyl group deshields adjacent protons).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.
- Crystallography :
Advanced: How can researchers resolve discrepancies in crystallographic refinement data for this compound?
Answer:
- Data Validation : Cross-check using the WinGX suite for symmetry checks, missing symmetry elements, or twinning .
- Refinement Strategies :
- Cross-Validation : Compare results with independent software (e.g., OLEX2) to confirm bond lengths and angles.
Advanced: What experimental designs are effective for analyzing structure-activity relationships (SAR) of derivatives?
Answer:
- Derivative Synthesis : Modify substituents on the phenyl ring (e.g., replace bromine with Cl, F) or oxidize the thiomorpholine sulfur to sulfone/sulfoxide (see MCPBA/Oxone® protocols) .
- Biological Assays :
- Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions.
- Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric parameters to activity trends.
Advanced: How should one design experiments to resolve conflicting reactivity data in sulfonylation reactions?
Answer:
- Controlled Variable Testing :
- Temperature : Compare yields at 0°C (kinetic control) vs. 25°C (thermodynamic control).
- Catalysts : Screen bases (e.g., pyridine vs. DMAP) to optimize sulfonyl chloride activation.
- Mechanistic Probes :
- Use O-labeled water to track sulfonate intermediate formation via MS.
- Monitor reaction progress via in-situ IR spectroscopy (S=O stretch at ~1350 cm).
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, stoichiometry) .
Advanced: What strategies mitigate toxicity or instability issues during biological testing?
Answer:
- Stability Studies :
- pH Profiling : Assess compound stability in buffers (pH 2–10) via HPLC-UV.
- Light Sensitivity : Conduct accelerated degradation studies under UV/visible light.
- Toxicity Mitigation :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to reduce off-target effects.
- Chelation : Add EDTA to formulations to prevent metal-catalyzed oxidation.
Basic: How can researchers validate the purity of this compound for in vitro studies?
Answer:
- Chromatography :
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; target ≥95% purity.
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- Thermal Analysis : DSC to check for polymorphic transitions or decomposition above 150°C.
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model binding to protein active sites (e.g., sulfonyl group in ATP-binding pockets).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR Modeling : Build regression models using descriptors like LogP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
